(3,5-dimethyl-4-(pyrrolidin-1-ylsulfonyl)-1H-pyrazol-1-yl)(2-iodophenyl)methanone
Description
1-(2-IODOBENZOYL)-3,5-DIMETHYL-4-(PYRROLIDINE-1-SULFONYL)-1H-PYRAZOLE is a complex organic compound with potential applications in various fields, including chemistry, biology, medicine, and industry. This compound features a unique structure that includes an iodinated benzoyl group, a dimethyl-substituted pyrazole ring, and a pyrrolidine sulfonyl moiety, making it a subject of interest for researchers.
Properties
Molecular Formula |
C16H18IN3O3S |
|---|---|
Molecular Weight |
459.3 g/mol |
IUPAC Name |
(3,5-dimethyl-4-pyrrolidin-1-ylsulfonylpyrazol-1-yl)-(2-iodophenyl)methanone |
InChI |
InChI=1S/C16H18IN3O3S/c1-11-15(24(22,23)19-9-5-6-10-19)12(2)20(18-11)16(21)13-7-3-4-8-14(13)17/h3-4,7-8H,5-6,9-10H2,1-2H3 |
InChI Key |
IVCFRECKSBDMKX-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=NN1C(=O)C2=CC=CC=C2I)C)S(=O)(=O)N3CCCC3 |
Origin of Product |
United States |
Preparation Methods
The synthesis of 1-(2-IODOBENZOYL)-3,5-DIMETHYL-4-(PYRROLIDINE-1-SULFONYL)-1H-PYRAZOLE typically involves multi-step organic reactions. The synthetic route may include the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone under acidic or basic conditions.
Introduction of the Iodinated Benzoyl Group: The iodinated benzoyl group can be introduced via an electrophilic aromatic substitution reaction using iodine and a suitable benzoyl precursor.
Attachment of the Pyrrolidine Sulfonyl Group: The pyrrolidine sulfonyl group can be attached through a nucleophilic substitution reaction involving a sulfonyl chloride and pyrrolidine.
Industrial production methods may involve optimization of these steps to enhance yield and purity, as well as the use of catalysts and specific reaction conditions to streamline the process.
Chemical Reactions Analysis
1-(2-IODOBENZOYL)-3,5-DIMETHYL-4-(PYRROLIDINE-1-SULFONYL)-1H-PYRAZOLE can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride, potentially yielding reduced forms of the compound.
Substitution: The iodinated benzoyl group can participate in nucleophilic substitution reactions, where the iodine atom is replaced by other nucleophiles such as amines or thiols.
Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and specific temperature and pressure conditions. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-(2-IODOBENZOYL)-3,5-DIMETHYL-4-(PYRROLIDINE-1-SULFONYL)-1H-PYRAZOLE has several scientific research applications:
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules, serving as an intermediate in organic synthesis.
Biology: It may be studied for its potential biological activities, including antimicrobial, antiviral, or anticancer properties.
Medicine: Researchers may investigate its potential as a therapeutic agent, exploring its effects on various biological targets and pathways.
Industry: The compound could be utilized in the development of new materials or as a reagent in industrial chemical processes.
Mechanism of Action
The mechanism of action of 1-(2-IODOBENZOYL)-3,5-DIMETHYL-4-(PYRROLIDINE-1-SULFONYL)-1H-PYRAZOLE involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to changes in cellular processes. The exact molecular targets and pathways involved depend on the specific application and context of its use.
Comparison with Similar Compounds
1-(2-IODOBENZOYL)-3,5-DIMETHYL-4-(PYRROLIDINE-1-SULFONYL)-1H-PYRAZOLE can be compared with other similar compounds, such as:
1-(2-BROMOBENZOYL)-3,5-DIMETHYL-4-(PYRROLIDINE-1-SULFONYL)-1H-PYRAZOLE: Similar structure but with a bromine atom instead of iodine.
1-(2-CHLOROBENZOYL)-3,5-DIMETHYL-4-(PYRROLIDINE-1-SULFONYL)-1H-PYRAZOLE: Similar structure but with a chlorine atom instead of iodine.
The uniqueness of 1-(2-IODOBENZOYL)-3,5-DIMETHYL-4-(PYRROLIDINE-1-SULFONYL)-1H-PYRAZOLE lies in its iodinated benzoyl group, which may confer distinct chemical and biological properties compared to its brominated or chlorinated counterparts.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
